![molecular formula C13H8ClF3O2S B1333968 (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride CAS No. 524046-23-9](/img/structure/B1333968.png)
(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[4-(Trifluoromethyl)Phenyl]Phenyl Sulfonylchloride is a chemical that belongs to the class of sulfones, which are characterized by the presence of a sulfonyl functional group attached to two aromatic rings. The trifluoromethyl group attached to one of the phenyl rings is a significant substituent that can influence the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related sulfone compounds has been described in the literature. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones have been prepared from commercially available thiophenol through an alkylation/oxidation two-step sequence, yielding high yields . Although the specific synthesis of 4-[4-(Trifluoromethyl)Phenyl]Phenyl Sulfonylchloride is not detailed in the provided papers, similar synthetic routes involving chlorination of sulfones could be inferred.
Molecular Structure Analysis
The molecular structure of sulfone compounds is typically characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the structure of a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was characterized using these techniques, and the molecular geometry was further confirmed by single crystal X-ray diffraction . Density Functional Theory (DFT) calculations are often used to predict and confirm the molecular structure and vibrational frequencies of such compounds.
Chemical Reactions Analysis
Sulfones, including those with trifluoromethylphenyl groups, are known to participate in various chemical reactions. The Julia-Kocienski olefination is a notable reaction where sulfones act as precursors for the synthesis of alkenes and dienes . The reaction conditions, such as the choice of base and temperature, play a crucial role in the yield and stereoselectivity of the olefination products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfones are influenced by their molecular structure. The presence of the trifluoromethyl group can increase the compound's stability and influence its reactivity. Computational studies, including molecular orbital analysis, Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MESP) analysis, provide insights into the electronic properties, reactivity sites, and non-linear optical properties of these molecules . These studies can also predict the absorption wavelength, energy, and oscillator strength, which are important for understanding the photophysical properties of the compound.
科学的研究の応用
Photoredox Catalyst-Free S-Trifluoromethylation
Trifluoromethyl phenyl sulfone, a derivative of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride, can act as a trifluoromethyl radical precursor in photoredox catalyst-free conditions. This application is significant in S-trifluoromethylation of thiophenols, achieved under visible light irradiation without requiring additional photoredox catalysts (Wei et al., 2022).
Synthesis of Sulfur(VI) Fluorides
The synthesis of sulfur(VI) fluorides, crucial in various chemical processes, can be facilitated using derivatives of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride. This involves the introduction of crystalline, shelf-stable reagents that aid in the synthesis of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
Application in Radioactive Waste Management
Phenyl trifluoromethyl sulfone, related to (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride, is used in the HCCD/PEG process for isolating cesium and strontium from highly radioactive raffinate waste. This compound's thermal stability under high temperatures and pressurized conditions is critical for its application in nuclear waste management (Sinha et al., 2011).
Electrophilic Trifluoromethylating Agents
Compounds derived from (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride can serve as electrophilic trifluoromethylating agents. These agents, stable and conveniently prepared, can react under mild conditions with various aromatic rings to produce trifluoromethylated compounds. This application is significant in synthetic chemistry for the modification of organic compounds (Yang et al., 1998).
Insecticidal Activity
Derivatives of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride have been studied for their potential as insecticidal agents. The GABA-gated chloride channel is a proposed target for these compounds, highlighting their relevance in the development of new insecticides (Cole et al., 1993).
PVT Properties in Alternate Solvents
Phenyl trifluoromethyl sulfone, a derivative, has been proposed as an alternative to nitrobenzene in certain processes due to its favorable physical properties. Its PVT properties and vapor pressure have been studied extensively, which is crucial in its application as a solvent in various chemical processes (Kumar et al., 2011).
Trifluoromethylation in Organic Synthesis
Trifluoromethylcopper species generated from phenyl trifluoromethyl sulfoxide, a related compound, can be used in trifluoromethylations of aryl iodides and activated aryl bromides. This application is important in the field of organic synthesis, providing a method for adding trifluoromethyl groups to various substrates (Li et al., 2015).
作用機序
Safety and Hazards
The safety information for “(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride” indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves/clothing, rinsing cautiously with water in case of contact with eyes, and immediately calling a poison center or doctor if you feel unwell .
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGKXKNKRJOHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395491 |
Source


|
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524046-23-9 |
Source


|
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

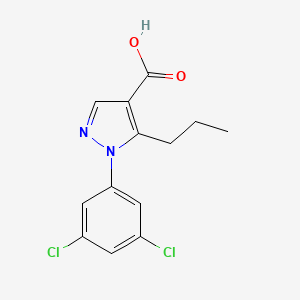
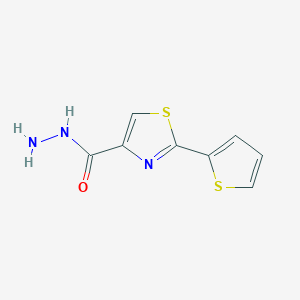
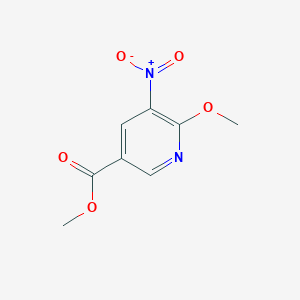
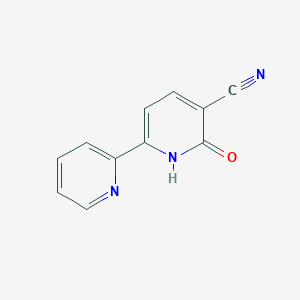
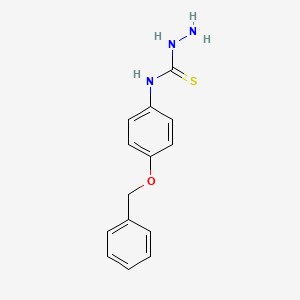
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
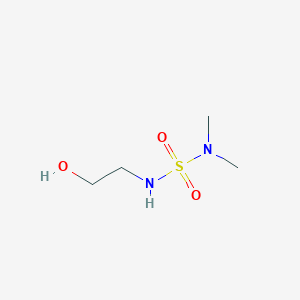

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

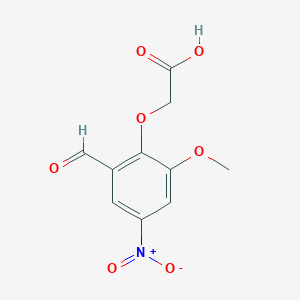
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)
